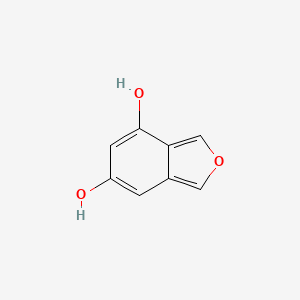

2-Benzofuran-4,6-diol

Description

Structure

3D Structure

Properties

CAS No. |

722458-14-2 |

|---|---|

Molecular Formula |

C8H6O3 |

Molecular Weight |

150.13 g/mol |

IUPAC Name |

2-benzofuran-4,6-diol |

InChI |

InChI=1S/C8H6O3/c9-6-1-5-3-11-4-7(5)8(10)2-6/h1-4,9-10H |

InChI Key |

VFJHDXXCGLXOCO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=COC=C21)O)O |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations Involving 2 Benzofuran 4,6 Diol

De Novo Synthesis of the Benzofuran (B130515) Core

The formation of the benzofuran ring system is a well-explored area of synthetic chemistry, with numerous methods applicable to the synthesis of hydroxylated derivatives like 2-Benzofuran-4,6-diol. These strategies often involve the formation of a key C-O or C-C bond to close the furan (B31954) ring onto a phenol-based precursor.

Palladium catalysis is a cornerstone for benzofuran synthesis, offering high efficiency and functional group tolerance. The most prominent methods include Sonogashira coupling followed by cyclization, and direct C-H functionalization strategies.

A common and powerful approach involves the Sonogashira cross-coupling of an o-iodophenol with a terminal alkyne. nih.govrsc.org This is followed by an intramolecular cyclization to form the benzofuran ring. nih.gov Microwave-assisted protocols have been shown to accelerate this process, providing higher yields and cleaner products. nih.gov Another advanced technique is a one-pot, three-component reaction of 2-iodophenols, terminal acetylenes, and aryl iodides to create highly substituted benzofurans. nih.govacs.org

Palladium catalysts are also used in tandem reactions, such as the cyclization and silylation of 1,6-enynes with disilanes to produce silyl (B83357) benzofurans. rsc.orgrsc.org Furthermore, palladium-catalyzed cycloisomerization of precursors like 2-(1-hydroxyprop-2-ynyl)phenols provides a route to functionalized benzofurans. acs.orgnih.gov This two-step process first generates a 2-methylene-2,3-dihydrobenzofuran-3-ol intermediate, which can then be converted to the final benzofuran product. acs.orgnih.gov

| Reaction Type | Catalyst System | Key Reactants | Description | Reference |

| Sonogashira Coupling/Cyclization | PdCl₂(PPh₃)₂, CuI | o-Iodophenol, Terminal Alkyne | Two-step or one-pot synthesis involving initial C-C bond formation followed by ring closure. | nih.govrsc.orgnih.gov |

| C-H Functionalization/Cyclization | Pd(OAc)₂ | Benzoquinone, Terminal Alkyne | A tandem strategy where the benzoquinone acts as both reactant and oxidant, avoiding the need for external oxidants or bases. | acs.org |

| Cycloisomerization/Isomerization | PdX₂ + 2KX (X=Cl, I) | 2-(1-Hydroxyprop-2-ynyl)phenol | Forms a dihydrobenzofuran intermediate which is then isomerized to the aromatic benzofuran. | acs.orgnih.gov |

| Tandem Cyclization/Silylation | Pd(OAc)₂ / P(o-tol)₃ | 1,6-Enyne, Disilane | Constructs silyl benzofurans from easily accessible starting materials under mild conditions. | rsc.org |

Acid-catalyzed reactions provide a metal-free alternative for constructing the benzofuran ring. These methods typically involve the cyclization of a suitably functionalized phenol (B47542) precursor. One such method is the acid-catalyzed isomerization or allylic nucleophilic substitution of 2-methylene-2,3-dihydrobenzofuran-3-ols, which are themselves derived from palladium-catalyzed cycloisomerization. acs.orgnih.gov Sulfuric acid is an effective proton source for this transformation. nih.gov

Another significant acid-promoted method is the cyclodehydration of α-phenoxy ketones. researchgate.netsemanticscholar.orgresearchgate.net This intramolecular electrophilic aromatic substitution is effectively promoted by Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid), which acts as both an acid catalyst and a dehydrating agent to drive the reaction toward the benzofuran product. semanticscholar.orgresearchgate.net This approach is valued for its efficiency and the use of readily available starting materials like phenols and α-bromo ketones. semanticscholar.org

| Method | Catalyst/Reagent | Precursor | Description | Reference |

| Allylic Isomerization | H₂SO₄ | 2-Methylene-2,3-dihydrobenzofuran-3-ol | Isomerization of an exocyclic double bond to form the aromatic furan ring. | nih.gov |

| Cyclodehydration | Eaton's Reagent (P₂O₅–MeSO₃H) | α-Phenoxy ketone | An intramolecular electrophilic substitution reaction that forms the furan ring through dehydration. | semanticscholar.orgresearchgate.net |

| Cyclization | p-Toluenesulfonic acid | o-(1-Alkynyl)anisole | Demethylation followed by cyclization to yield 2-substituted benzofurans. | jocpr.com |

Constructing a specifically substituted molecule like this compound often requires a multi-step synthetic sequence to control regiochemistry and protect sensitive functional groups. A plausible route could start from a readily available, appropriately substituted benzene (B151609) derivative, such as 1,3,5-trihydroxybenzene (phloroglucinol).

The synthesis could proceed through the following conceptual steps:

Regioselective Halogenation : Introduction of an iodine or bromine atom at a position ortho to a hydroxyl group to enable subsequent cross-coupling reactions.

Protection of Phenolic Hydroxyls : To prevent unwanted side reactions, the hydroxyl groups are often protected using protecting groups like methyl (Me), benzyl (B1604629) (Bn), or silyl ethers.

Core Synthesis : A palladium-catalyzed Sonogashira coupling with a suitable terminal alkyne, followed by intramolecular cyclization to form the benzofuran ring. rsc.org

Deprotection : Removal of the protecting groups to reveal the free hydroxyl functionalities on the final this compound molecule.

This strategic approach allows for the precise placement of substituents and the construction of complex benzofuran derivatives. rsc.org

Condensation reactions offer classical yet effective routes to the benzofuran core. The Rap-Stoermer reaction, a base-catalyzed condensation between an o-hydroxybenzaldehyde and an α-haloketone, is a direct method for forming 2-acylbenzofurans. nih.gov Similarly, base-catalyzed condensation of o-hydroxyphenones with 1,1-dichloroethylene can generate benzofuran carbaldehydes after a facile rearrangement of the intermediate. nih.gov

Knoevenagel condensation has also been utilized in benzofuran synthesis. researchgate.net For instance, the reaction of 2-hydroxy chalcone (B49325) with reagents like phenacyl bromide can lead to 3-alkenyl benzofurans through an alkylation followed by condensation. researchgate.net

Selective functional group transformations are crucial for synthesizing complex benzofurans. For example, a method for the highly selective synthesis of either 3-formylbenzofurans or 3-acylbenzofurans from the same 2,3-dihydrobenzofuran (B1216630) intermediate was developed by changing the reaction conditions from basic/weakly acidic to strongly acidic in a specific solvent. nih.gov

Besides palladium, a variety of other transition metals are effective catalysts for benzofuran synthesis, each offering unique reactivity. acs.org

Copper-Catalyzed Reactions : Copper catalysts are widely used, often in conjunction with palladium in Sonogashira reactions. nih.gov Copper can also mediate the oxidative annulation of phenols and unactivated internal alkynes. rsc.org

Gold-Catalyzed Reactions : Gold catalysts are particularly effective for the cyclization of phenols and alkynes. researchgate.net A bimetallic Au-Ag system has been developed for the synthesis of 3-alkynyl benzofurans from phenols via a tandem C-H alkynylation/oxy-alkynylation process. nih.gov

Rhodium-Catalyzed Reactions : Rhodium catalysts can be used for [3+2] annulation reactions to synthesize dihydrobenzofuran analogues. rsc.org

Iridium-Catalyzed Reactions : Iridium(III) catalysts have been shown to promote the cyclodehydration of α-aryloxy ketones to produce multisubstituted benzofurans. organic-chemistry.org

Ruthenium-Catalyzed Reactions : Ruthenium can catalyze the C- and O-allyl isomerization of 1-allyl-2-allyloxybenzenes, followed by a ring-closing metathesis to yield substituted benzofurans. organic-chemistry.org

| Metal Catalyst | Reaction Type | Starting Materials | Key Features | Reference |

| Copper | Oxidative Annulation | Phenols, Internal Alkynes | First example of using unactivated internal alkynes for this transformation. | rsc.org |

| Gold/Silver | Tandem C-H Alkynylation/Oxy-Alkynylation | Phenols, Alkynylbenziodoxole | Direct, one-pot synthesis of 3-alkynyl benzofurans with high functional group tolerance. | nih.gov |

| Rhodium | [3+2] Annulation | N-Phenoxy Amides, Alkenes | Provides access to α-quaternary carbon-containing 2,3-dihydrobenzofurans. | rsc.org |

| Iridium | Cyclodehydration | α-Aryloxy Ketones | Efficient transformation at ambient temperature in the presence of a Cu(OAc)₂ co-catalyst. | organic-chemistry.org |

| Ruthenium | Isomerization/Ring-Closing Metathesis | 1-Allyl-2-allyloxybenzenes | Sequential isomerization and metathesis to form the benzofuran ring. | organic-chemistry.org |

Derivatization and Chemical Modification of this compound

Once the this compound core is synthesized, its chemical properties allow for a range of derivatization reactions. The molecule possesses two main sites of reactivity: the phenolic hydroxyl groups and the benzofuran ring itself.

The two hydroxyl groups at positions 4 and 6 can undergo typical phenol reactions. These include:

Etherification : Reaction with alkyl halides under basic conditions (Williamson ether synthesis) to form alkoxy derivatives.

Esterification : Acylation with acid chlorides or anhydrides to produce ester derivatives.

O-Arylation : Coupling with aryl halides or boronic acids to form diaryl ethers.

The benzofuran ring is an electron-rich aromatic system susceptible to electrophilic substitution, although the directing effects of the existing substituents would need to be considered. The C3 position is often a reactive site in 2-substituted benzofurans. For example, 3-iodo-2-phenylbenzofuran can undergo Suzuki and Sonogashira coupling reactions to introduce aryl and alkynyl groups at the C3 position. thieme-connect.com C-H functionalization can also be used to introduce substituents at various positions on the benzofuran and benzene rings. researchgate.net These modifications are essential for creating libraries of compounds for various applications.

Regioselective Functionalization at Hydroxyl Positions

The presence of two hydroxyl groups at the 4- and 6-positions on the benzofuran ring, which is electronically analogous to resorcinol (B1680541), allows for regioselective functionalization. The differential reactivity of these hydroxyl groups can be exploited to selectively introduce alkyl or acyl groups, a crucial step in the synthesis of more complex derivatives.

The regioselectivity of these reactions is often governed by the choice of base, solvent, and electrophile. Weak bases, for instance, can promote the formation of a monoanion stabilized by hydrogen bonding with the adjacent hydroxyl group, thereby directing functionalization to a specific position. The use of different protecting groups can also facilitate sequential functionalization of the hydroxyl positions. Research on related resorcin nih.govarenes has demonstrated that weak-base-promoted O-alkylation can yield specific substitution patterns with workable yields. nih.gov

For instance, the selective mono-acylation or mono-alkylation of this compound can be achieved by carefully controlling the reaction conditions. The hydroxyl group at the 6-position may exhibit different acidity and nucleophilicity compared to the one at the 4-position due to the influence of the fused furan ring, allowing for selective reactions.

Table 1: Regioselective Functionalization Approaches for Dihydroxyaromatic Compounds

| Reaction Type | Reagents and Conditions | Outcome |

|---|---|---|

| O-Alkylation | Alkyl halide, K₂CO₃, Acetone (reflux) | Preferential formation of mono- or di-alkylated products |

The data in this table is based on general strategies for the functionalization of resorcinol derivatives and can be extrapolated to this compound.

Introduction of Aryl Substituents on the Benzofuran Moiety

The introduction of aryl substituents at the C2-position of the benzofuran core is a common strategy for creating derivatives with diverse electronic and steric properties. Palladium-catalyzed cross-coupling reactions, particularly direct C-H arylation, have emerged as powerful tools for this transformation. nih.govnih.gov

This method allows for the direct coupling of the benzofuran scaffold with various arylating agents, such as aryl halides or their equivalents, without the need for pre-functionalization of the benzofuran at the C2-position. The regioselectivity for the C2-position is a notable feature of these reactions. nih.gov

A typical protocol involves the use of a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), in the presence of an oxidant and a suitable solvent. The reaction proceeds via the activation of the C-H bond at the 2-position of the benzofuran ring, followed by coupling with the arylating agent. nih.gov

Table 2: Palladium-Catalyzed C-H Arylation of Benzofurans

| Arylating Agent | Catalyst System | Conditions | Product |

|---|---|---|---|

| Triarylantimony difluorides | 5 mol% Pd(OAc)₂, 2 eq. CuCl₂ | 1,2-DCE, 80 °C, aerobic | 2-Arylbenzofurans |

The reaction conditions are generally mild, and a variety of functional groups on both the benzofuran and the arylating agent are tolerated. nih.gov

Allylic Isomerization and Nucleophilic Substitution Reactions

An alternative and versatile approach to functionalized benzofurans involves the generation of an allylic intermediate from a suitable precursor. A notable strategy begins with the palladium-catalyzed cycloisomerization of a 2-(1-hydroxyprop-2-ynyl)phenol derivative. This reaction yields a 2-methylene-2,3-dihydrobenzofuran-3-ol, which serves as a key allylic intermediate.

This intermediate can then undergo acid-catalyzed allylic isomerization to produce a 2-hydroxymethylbenzofuran. Alternatively, in the presence of a nucleophile such as an alcohol, the intermediate can participate in an allylic nucleophilic substitution reaction to yield 2-alkoxymethylbenzofurans. These reactions typically proceed under mild conditions, for instance, at temperatures ranging from 25 to 60 °C in the presence of a proton source like sulfuric acid.

This two-step sequence provides a pathway to introduce a functionalized methyl group at the C2-position of the benzofuran ring. The outcome of the second step, either isomerization or substitution, can be controlled by the reaction conditions and the presence or absence of an external nucleophile.

Reaction Mechanism Analysis of Synthetic Pathways

The synthetic transformations described above are governed by distinct and well-studied reaction mechanisms.

The regioselective functionalization of the hydroxyl groups on the this compound ring proceeds via a nucleophilic attack of one of the hydroxyl groups on an electrophile. The selectivity is dictated by the relative acidities of the two hydroxyl protons and the stability of the resulting phenoxide intermediates. The formation of an intramolecular hydrogen bond between the two hydroxyl groups can influence which proton is abstracted by a base, thereby directing the site of functionalization.

The palladium-catalyzed C-H arylation of the benzofuran moiety is believed to proceed through a Pd(0)/Pd(II) catalytic cycle. One proposed mechanism is the hydride relay exchange mechanism. acs.org This involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the benzofuran. The key C-H activation step is thought to occur via an electrophilic substitution-type pathway (SₑAr) or a concerted metalation-deprotonation (CMD) mechanism, leading to a palladacycle intermediate. Reductive elimination from this intermediate then furnishes the 2-arylbenzofuran and regenerates the active Pd(0) catalyst. acs.org

The acid-catalyzed allylic isomerization of the 2-methylene-2,3-dihydrobenzofuran-3-ol intermediate likely proceeds through the formation of a resonance-stabilized allylic carbocation. Protonation of the exocyclic double bond or the hydroxyl group can initiate the formation of this cation. The delocalized positive charge is shared between the carbon of the methylene (B1212753) group and the C2 carbon of the furan ring. Subsequent loss of a proton from the hydroxyl group leads to the formation of the more stable 2-hydroxymethylbenzofuran.

The allylic nucleophilic substitution reaction also involves the formation of the same resonance-stabilized allylic carbocation. In the presence of a nucleophile, this cation can be trapped at either of the electron-deficient carbons. The reaction can proceed through an Sₙ1-like mechanism, where the carbocation is a discrete intermediate. Alternatively, an Sₙ2' mechanism is also possible, involving a concerted attack of the nucleophile at the vinylic position with concomitant displacement of the leaving group from the allylic position. dalalinstitute.com The regioselectivity of the nucleophilic attack is influenced by both steric and electronic factors of the carbocation intermediate. dalalinstitute.comopenochem.org

Advanced Spectroscopic and Structural Elucidation of 2 Benzofuran 4,6 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

In the ¹H NMR spectrum of 2-Benzofuran-4,6-diol, distinct signals are expected for the protons on the furan (B31954) ring, the benzene (B151609) ring, and the hydroxyl groups. The chemical shifts (δ) are influenced by the electron density around the protons and the anisotropic effects of the aromatic system.

The benzofuran (B130515) core itself has characteristic shifts. For the parent benzofuran molecule, protons on the furan ring (H-2 and H-3) appear at approximately δ 7.6 and δ 6.7 ppm, respectively. The aromatic protons (H-4 to H-7) resonate between δ 7.2 and 7.6 ppm.

Expected ¹H NMR Data for this compound (Predicted)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | ~6.5 - 6.8 | d | J3,7 ≈ 0.5-1.0 Hz |

| H-5 | ~6.3 - 6.6 | d | J5,7 ≈ 1.5-2.5 Hz |

| H-7 | ~6.8 - 7.1 | d | J7,5 ≈ 1.5-2.5 Hz |

| 4-OH | Variable (e.g., 5.0 - 9.0) | br s | - |

Note: This is a predicted data table. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For the parent benzofuran, the carbon atoms of the furan ring (C-2 and C-3) resonate at approximately δ 145 and δ 107 ppm, respectively. The aromatic and bridgehead carbons appear between δ 111 and 155 ppm. chemicalbook.com

In this compound, the hydroxyl groups will cause a significant downfield shift (deshielding) for the carbons they are directly attached to (C-4 and C-6) and an upfield shift (shielding) for the ortho and para carbons. The absence of a substituent at C-2 differentiates it from many common benzofurans.

Expected ¹³C NMR Data for this compound (Predicted)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~144 - 148 |

| C-3 | ~102 - 106 |

| C-3a | ~115 - 120 |

| C-4 | ~150 - 155 |

| C-5 | ~98 - 102 |

| C-6 | ~152 - 157 |

| C-7 | ~100 - 104 |

Note: This is a predicted data table based on substituent effects on the benzofuran scaffold. Actual experimental values may vary.

To unequivocally assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

Correlation Spectroscopy (COSY): This experiment would reveal scalar couplings between protons, primarily helping to confirm the connectivity of the aromatic protons. For instance, a cross-peak between H-5 and H-7 would be expected, confirming their ortho relationship.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each protonated carbon by linking the signals from the ¹H and ¹³C spectra.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound (C₈H₆O₃), high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion ([M]⁺ or [M-H]⁻).

The expected fragmentation in an electron ionization (EI) mass spectrum would likely involve characteristic losses for phenolic and furan compounds. The molecular ion peak (m/z) would be observed at approximately 150.03 g/mol . Key fragmentation pathways could include:

Loss of CO: A common fragmentation for phenols and furans, leading to a fragment ion.

Loss of a hydroxyl radical (•OH): Resulting in an [M-17]⁺ peak.

Ring cleavage: The benzofuran ring system could undergo complex rearrangements and cleavages, providing a fingerprint pattern.

In electrospray ionization (ESI), typically used with liquid chromatography, the compound would likely be observed as the deprotonated molecule [M-H]⁻ in negative ion mode. Tandem MS (MS/MS) experiments on this ion would provide further structural details through controlled fragmentation. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of molecules, making it an excellent tool for identifying functional groups. The IR spectrum of this compound would be dominated by the following characteristic absorption bands:

O-H Stretching: A strong, broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl (phenolic) groups. The broadness is due to intermolecular hydrogen bonding. researchgate.net

Aromatic C-H Stretching: Medium to weak bands appearing just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

Aromatic C=C Stretching: Several sharp, medium-intensity bands in the 1450-1620 cm⁻¹ region.

C-O Stretching: Strong bands associated with the phenolic C-O bonds and the furan ether linkage, typically found in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. vscht.cz

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. The benzofuran ring system is a chromophore that absorbs UV light. The parent benzofuran shows absorption maxima around 245, 275, and 282 nm. nist.gov

The two hydroxyl groups on the benzene ring act as powerful auxochromes (color-enhancing groups). Their lone pair electrons can be delocalized into the aromatic π-system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This effect is expected to cause a bathochromic shift (a shift to longer wavelengths) of the π → π* transitions. Therefore, this compound is predicted to have absorption maxima at significantly longer wavelengths compared to unsubstituted benzofuran, likely extending into the near-UV range. msu.edu

X-ray Crystallography for Solid-State Molecular Architecture (Applicable to related diols)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov While a crystal structure for this compound is not available, analysis of related benzofuran structures provides valuable insight into the expected molecular architecture. vensel.org

A crystallographic study would provide precise measurements of:

Bond Lengths and Angles: Confirming the geometry of the fused ring system and the influence of the hydroxyl substituents.

Planarity: Determining the degree of planarity of the benzofuran ring system. Benzofuran itself is a highly planar molecule.

Intermolecular Interactions: The most significant feature in the crystal lattice of a diol like this would be extensive intermolecular hydrogen bonding. The two hydroxyl groups would act as both hydrogen bond donors and acceptors, likely forming a complex network that dictates the crystal packing. These interactions would link adjacent molecules into sheets or three-dimensional arrays. nih.gov

For example, the crystal structure of 4,6-diformylbenzofuranbis(2,6-diisopropylanil), a related derivative, has been solved, providing data on the core benzofuran geometry. researchgate.net Such studies on analogous compounds are crucial for understanding how substituents and intermolecular forces govern the solid-state architecture of functionalized benzofurans.

Computational Chemistry and Theoretical Studies of 2 Benzofuran 4,6 Diol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of molecules, such as their geometry, energy, and reactivity. For benzofuran (B130515) derivatives, DFT calculations help in understanding how the arrangement of electrons influences the molecule's chemical behavior.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO's energy indicates its capacity to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excited and thus more reactive.

In computational studies of 2-Benzofuran-4,6-diol and related structures, the HOMO-LUMO gap is a key parameter. For instance, the HOMO-LUMO gap for vitamin E, a benchmark antioxidant, has been calculated to be 5.17 eV. researchgate.net Such calculations for this compound allow for a comparative assessment of its electronic properties and potential reactivity. researchgate.net

Table 1: Frontier Molecular Orbital Energies and Energy Gap

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available in provided sources |

| LUMO | Data not available in provided sources |

| HOMO-LUMO Gap (ΔE) | Data not available in provided sources |

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors provide a framework for understanding a molecule's stability, electrophilicity, and nucleophilicity.

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Chemical Hardness (η): Measures the resistance to change in electron distribution. Calculated as η = (I - A) / 2. A lower hardness value indicates higher reactivity.

Chemical Potential (μ): Relates to the "escaping tendency" of electrons. Calculated as μ = -(I + A) / 2.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. Calculated as ω = μ² / (2η).

Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule, indicating which atoms are more susceptible to nucleophilic or electrophilic attack.

Table 2: Global Chemical Reactivity Descriptors

| Descriptor | Formula | Calculated Value |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Not Available |

| Electron Affinity (A) | A ≈ -ELUMO | Not Available |

| Chemical Hardness (η) | η = (I - A) / 2 | Not Available |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Not Available |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Not Available |

Quantum Chemical Investigation of Reaction Mechanisms and Thermodynamic Parameters

Quantum chemical calculations are essential for exploring the mechanisms by which molecules like this compound exert their effects, such as antioxidant activity. These studies evaluate the thermodynamic feasibility of different reaction pathways.

The Hydrogen Atom Transfer (HAT) mechanism is a key pathway for antioxidants containing hydroxyl (-OH) groups. In this one-step process, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. The primary thermodynamic parameter governing this mechanism is the Bond Dissociation Enthalpy (BDE) of the O-H bond. A lower BDE value indicates that the hydrogen atom can be abstracted more easily, suggesting higher antioxidant activity via the HAT pathway. For phenolic compounds, the stability of the resulting radical is a crucial factor influencing the BDE. Theoretical studies on this compound investigate the BDE of its hydroxyl groups to determine the favorability of the HAT mechanism. researchgate.net

The Sequential Proton Loss–Electron Transfer (SPL-ET) mechanism is a two-step process that is particularly important in polar solvents. First, the antioxidant molecule deprotonates to form an anion. In the second step, this anion transfers an electron to the free radical. The thermodynamic parameters for this pathway are Proton Affinity (PA) and Electron Transfer Enthalpy (ETE). A low PA value (indicating easier deprotonation) and a low ETE value favor the SPL-ET mechanism. Computational studies have explored the SPL-ET pathway for compounds including this compound. researchgate.net

Proton-Coupled Electron Transfer (PCET) is a more general concept where an electron and a proton are transferred in a single kinetic step, though they may originate from different locations. It is a fundamental process in many chemical and biological systems. While distinct from SPL-ET, it represents another pathway by which radical scavenging can occur.

The Sequential Electron H+-Transfer (SEPT) mechanism, also known as Single Electron Transfer-Proton Transfer (SET-PT), is another two-step pathway. It begins with the transfer of an electron from the antioxidant to the radical, forming a radical cation. This is followed by the transfer of a proton to the radical anion.

The Radical-Adduct Formation (RAF) mechanism involves the direct addition of a free radical to the antioxidant molecule, forming a stable radical adduct. researchgate.net This pathway is distinct from those involving hydrogen or electron transfer and depends on the ability of the aromatic structure to accommodate the incoming radical. The feasibility of the RAF mechanism has been considered in theoretical evaluations of this compound's reactivity. researchgate.net

Molecular Docking and Simulation Studies of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are crucial in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein of interest.

Enzyme Active Site Binding Mechanisms and Affinities

Ligand-Protein Interaction Profiling

A complete ligand-protein interaction profile for this compound, which would include a detailed map of hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with potential protein targets, has not been extensively profiled. Such a profile is essential for understanding the structural basis of its potential biological activity and for guiding any future efforts in medicinal chemistry to optimize its structure for enhanced potency and selectivity. The lack of specific studies on this compound means that its interaction landscape with various protein families is currently uncharacterized.

In Vitro Biological Activity and Mechanistic Investigations of 2 Benzofuran 4,6 Diol and Its Derivatives

Mechanistic Studies of Antioxidant Activity

Benzofuran (B130515) derivatives are recognized for their antioxidant capabilities, which are largely attributed to the phenolic hydroxyl groups on their structure. rsc.orgresearchgate.net These groups can donate a hydrogen atom or an electron to neutralize free radicals, thereby mitigating oxidative stress. The transformation of a chroman skeleton, found in antioxidants like Vitamin E, to a benzofuran skeleton has been reported to increase antioxidant activity. nih.gov

The ability of 2-benzofuran-4,6-diol derivatives to scavenge free radicals has been evaluated using various in vitro assays. The primary mechanisms involved are Hydrogen Atom Transfer (HAT) and Sequential Proton Loss–Electron Transfer (SPLET). rsc.orgresearchgate.net In the HAT mechanism, the phenolic hydroxyl group donates a hydrogen atom to a radical, effectively neutralizing it. The SPLET mechanism is a two-step process where the phenolic antioxidant is first deprotonated, followed by the transfer of an electron to the radical. The predominant mechanism is often influenced by the solvent environment; HAT is favored in the gaseous phase, while SPLET is more likely in polar solvents like water and methanol. rsc.orgresearchgate.net

Studies on various hydroxylated 2-phenylbenzofurans and benzofuran-stilbene hybrids have demonstrated significant scavenging activity against the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH•) radical. researchgate.netresearchgate.net For instance, certain hydroxylated 2-phenylbenzofuran (B156813) compounds showed good antioxidant activity with EC50 values of 14.9 μM and 16.7 μM in DPPH assays. researchgate.net Theoretical studies using density functional theory (DFT) have been employed to investigate the interaction of benzofuran derivatives with radicals like the hydroperoxyl radical (HOO•). These studies suggest that the O–H bond breakage is central to the antioxidative activity. rsc.orgresearchgate.net For example, a benzofuran–stilbene (B7821643) hybrid compound was found to have a high rate constant (K = 5.702 × 10¹⁰ L mol⁻¹ s⁻¹) for its interaction with HOO• radicals, indicating potent scavenging ability. rsc.org

| Compound Type | Radical | Assay/Method | Result | Reference |

|---|---|---|---|---|

| Hydroxylated 2-phenylbenzofurans | DPPH• | Biochemical Assay | EC50 values of 14.9 μM and 16.7 μM | researchgate.net |

| Indeno-Benzofuran derivatives | DPPH• | Biochemical Assay | IC50 values of 29.43 to 33.67 μg/ml for different fractions | researchgate.net |

| Benzofuran–stilbene hybrid | HOO• | DFT Calculation | High rate constant (K = 5.702 × 10¹⁰ L mol⁻¹ s⁻¹) | rsc.org |

Beyond direct radical scavenging, this compound and its derivatives protect against oxidative stress by inhibiting processes like lipid peroxidation and reducing intracellular levels of reactive oxygen species (ROS). nih.gov Lipid peroxidation is a detrimental chain reaction where free radicals attack lipids in cell membranes, leading to cellular damage. nih.gov Benzofuran derivatives have been shown to effectively inhibit this process. For example, a water-soluble benzofuran derivative inhibited lipid peroxidation in rat liver microsomes and mitochondria with IC50 values ranging from 12 to 30 μM. nih.gov Another derivative, 2,3-Dihydro-5-hydroxy-2,2-dipentyl-4,6-di-tert-butylbenzofuran (BO-653), demonstrated superior potency against lipid peroxidation in liposomal membranes compared to alpha-tocopherol. nih.gov

In cellular models, benzofuran derivatives have been shown to reduce the accumulation of ROS. ROS, which include superoxide (B77818) radicals and hydrogen peroxide, are byproducts of normal metabolism, but their overproduction can damage cellular components and trigger apoptosis. mdpi.comnih.gov A study on 2-arylbenzofuran derivatives showed that compound 20, identified as 2-Phenylbenzofuran-4,6-diol, could inhibit ROS in AD model cells. nih.gov Similarly, other studies have demonstrated that benzofuran-2-one derivatives can significantly reduce intracellular ROS levels in neuronal cells exposed to oxidative insults, thereby protecting them from cell death. mdpi.comresearchgate.net This protective effect is sometimes linked to the upregulation of antioxidant defense mechanisms within the cell, such as the expression of heme oxygenase-1 (HO-1). mdpi.comresearchgate.net

Enzyme Inhibition Profiling and Mechanistic Insights

Derivatives of this compound have been identified as potent inhibitors of several key enzymes implicated in human diseases, particularly neurodegenerative disorders like Alzheimer's disease.

Inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary strategy for treating Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govwikipedia.org Numerous studies have reported the synthesis and evaluation of benzofuran derivatives as cholinesterase inhibitors. nih.govnih.gov

A series of 2-arylbenzofuran derivatives were synthesized and evaluated for their inhibitory activity. nih.gov The compound 2-Phenylbenzofuran-4,6-diol (referred to as compound 20) exhibited potent AChE inhibitory activity with an IC50 value of 0.086 µmol·L⁻¹, which is comparable to the standard drug donepezil. nih.gov Other studies have focused on derivatives that show selectivity for BuChE, as its activity increases in the later stages of Alzheimer's disease. researchgate.net For example, a series of hydroxylated 2-phenylbenzofurans displayed selective inhibition of BuChE over AChE, with IC50 values as low as 3.57 μM. researchgate.net Kinetic analyses have revealed that these compounds can act as mixed-type inhibitors, binding to both the catalytic and peripheral anionic sites of the cholinesterase enzyme. nih.gov

| Compound | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| 2-Phenylbenzofuran-4,6-diol (Compound 20) | AChE | 0.086 ± 0.01 µmol·L⁻¹ | nih.gov |

| Hydroxylated 2-phenylbenzofuran (Compound 17) | BuChE | 3.57 μM | researchgate.net |

| Hydroxylated 2-phenylbenzofuran (Compound 15) | BuChE | 6.23 μM | researchgate.net |

| 2-phenylbenzofuran derivative (Compound 16) | BuChE | 30.3 μM | nih.gov |

Beta-secretase 1 (BACE1) is a key enzyme in the amyloidogenic pathway that leads to the production of β-amyloid (Aβ) peptides, which form the characteristic plaques found in the brains of Alzheimer's patients. nih.govnih.gov Inhibiting BACE1 is therefore a major therapeutic target. nih.gov Several 2-arylbenzofuran derivatives have shown promising BACE1 inhibitory activity. nih.gov

Notably, 2-Phenylbenzofuran-4,6-diol (compound 20) was identified as a potent BACE1 inhibitor with an IC50 value of 0.043 µmol·L⁻¹. nih.gov This dual inhibitory action on both cholinesterases and BACE1 makes such compounds particularly attractive multi-target candidates for Alzheimer's disease therapy. nih.gov The mechanism of inhibition involves the interaction of the benzofuran derivative with the active site of the BACE1 enzyme. nih.gov Molecular dynamics simulations have shown that tacrine-benzofuran hybrids can bind strongly to the BACE1 active site, which contains a critical aspartic dyad (Asp32 and Asp228), and can stabilize the enzyme in a non-active conformation. nih.govsemanticscholar.org

| Compound | IC50 Value (µmol·L⁻¹) | Reference |

|---|---|---|

| 2-Phenylbenzofuran-4,6-diol (Compound 20) | 0.043 ± 0.01 | nih.gov |

| Compound 8 (2-arylbenzofuran) | < 0.087 | nih.gov |

| Compound 19 (2-arylbenzofuran) | < 0.087 | nih.gov |

Cytochrome P450 enzymes are a superfamily of proteins involved in the metabolism of a vast array of compounds, including drugs and toxins. nih.gov Inhibition of these enzymes can lead to significant drug-drug interactions. mdpi.com Certain benzofuran derivatives have been investigated as inhibitors of specific CYP isoforms, such as CYP2A6. This enzyme is responsible for metabolizing nicotine (B1678760) and activating certain procarcinogens. nih.govjst.go.jp

Synthetic benzofuran derivatives have shown potent and selective inhibitory effects on CYP2A6. For example, 4-methoxybenzofuran (B8762342) was found to inhibit CYP2A6 with an IC50 value of 2.20 µM. nih.govjst.go.jp The mechanism of inhibition can be reversible (competitive) or irreversible (mechanism-based). nih.govmdpi.com In mechanism-based inhibition, the CYP enzyme metabolizes the inhibitor into a reactive intermediate that then covalently binds to and inactivates the enzyme. mdpi.com Studies with various inhibitors suggest that interactions with specific amino acid residues in the active site, such as Asn297, and coordination with the heme iron are crucial for potent inhibition. researchgate.net While CYP2A6 is a common target, other isoforms like CYP1A2, CYP2D6, and CYP3A4 have also been identified as being involved in the metabolism of certain benzofuran-based designer drugs. nih.gov

| Compound | IC50 Value (µM) | Reference |

|---|---|---|

| 4-methoxybenzofuran | 2.20 | nih.govjst.go.jp |

| Menthofuran | 1.27 | nih.govjst.go.jp |

| Methoxalen | 0.47 | nih.govjst.go.jp |

Urease Inhibition Mechanisms

Benzofuran scaffolds have been identified as a foundation for potent urease inhibitors. nih.gov Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate, a process implicated in several pathological conditions. nih.govnih.gov The inhibition of this enzyme is a key therapeutic strategy for treating infections and other complications caused by urease-producing bacteria. nih.gov

Derivatives incorporating the benzofuran structure, such as benzofuran-based-thiazolidinone analogues, have demonstrated significant urease inhibitory potential, with some compounds showing higher efficacy than the standard inhibitor, thiourea. nih.gov For instance, a series of these derivatives exhibited IC50 values ranging from 1.2 µM to 23.50 µM, compared to thiourea's IC50 of 21.40 µM. nih.gov

The mechanism of inhibition often involves the interaction of the inhibitor with the nickel ions in the active site of the urease enzyme. nih.govresearchgate.net Molecular docking studies of benzofuran-thiazolidinone compounds have helped to elucidate these binding interactions. nih.gov These studies confirm that the structural features of the benzofuran derivatives, including the nature and position of various substituents on the phenyl ring, play a crucial role in their inhibitory activity. nih.gov The binding of these inhibitors can block the active site channel, preventing the substrate (urea) from accessing the catalytic nickel center. nih.gov

Table 1: Urease Inhibitory Activity of Benzofuran-Based-Thiazolidinone Analogues

| Compound | IC50 (µM) |

|---|---|

| Analogue 1 | 1.2 ± 0.01 |

| Analogue 3 | 2.20 ± 0.01 |

| Analogue 5 | 1.40 ± 0.01 |

| Analogue 8 | 2.90 ± 0.01 |

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Mechanisms

Protein Tyrosine Phosphatase 1B (PTP1B) is a key enzyme that negatively regulates insulin (B600854) signaling by dephosphorylating the insulin receptor. nih.govmdpi.com As such, inhibitors of PTP1B are considered promising therapeutic agents for type 2 diabetes and obesity. researchgate.net Various benzofuran derivatives have been evaluated as PTP1B inhibitors and have shown significant activity. nih.gov

Kinetic studies are crucial for determining the mechanism of inhibition. Depending on the specific derivative, benzofurans can act as non-competitive, mixed-type, or competitive inhibitors of PTP1B. nih.gov

Non-competitive inhibition: The inhibitor binds to a site on the enzyme other than the active site, affecting the enzyme's catalytic efficiency but not substrate binding.

Mixed-type inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both substrate binding and catalytic efficiency.

Competitive inhibition: The inhibitor binds directly to the active site, competing with the substrate. For some small benzofuran-related molecules, kinetic analysis has suggested that two inhibitor molecules can bind to the active site, a mechanism known as parabolic competitive inhibition. nih.gov

Molecular docking studies help visualize the interaction between the inhibitor and the enzyme, confirming how these compounds occupy the active site or allosteric sites to exert their inhibitory effect. mdpi.com

Lipoxygenase Inhibition Mechanisms

Lipoxygenases (LOX) are enzymes involved in the metabolism of arachidonic acid to produce leukotrienes, which are mediators of inflammation. nih.gov Inhibition of LOX is therefore a valuable strategy for developing anti-inflammatory agents. nih.gov A series of 2-substituted benzofuran hydroxamic acids have been identified as potent 5-lipoxygenase inhibitors. nih.gov

The potency of these inhibitors is influenced by their structural characteristics. For example, substituents that increase lipophilicity near the 2-position of the benzofuran nucleus tend to enhance inhibitory activity. nih.gov The mechanism of inhibition can be competitive, where the inhibitor vies with the fatty acid substrate for the active site. nih.gov Molecular docking studies suggest that key functional groups on the inhibitor, such as a carboxyl group, can interact directly with the iron ion (Fe2+) located in the catalytic site of the lipoxygenase enzyme. nih.gov

Table 2: 5-Lipoxygenase Inhibitory Activity of Select Benzofuran Derivatives

| Compound | In Vitro IC50 (nM) | In Vivo ED50 (mg/kg) |

|---|---|---|

| N-hydroxy-N-[1-(2-phenyl-5-benzofuranyl)-ethyl]furancarboxamide | 40 | N/A |

| Methyl 5-[N-hydroxy-N-[1-(2-(3,4,5-trimethoxyphenyl)-5-benzofuranyl]ethyl]-5-oxopentanoate | 40 | N/A |

Antimicrobial Activity Mechanisms (In Vitro Models)

Antibacterial Spectrum and Efficacy Against Specific Bacterial Strains

The benzofuran scaffold is a core component of many compounds with promising antibacterial properties against a range of Gram-positive and Gram-negative bacteria. nih.govnih.gov The efficacy of these derivatives is highly dependent on their specific chemical structures.

Staphylococcus aureus (including MRSA): Numerous 2-arylbenzofurans and 2-salicyloylbenzofurans have demonstrated significant activity against both methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.govnih.gov One 2-arylbenzofuran, chalcomoracin, exhibited a notable minimum inhibitory concentration (MIC) of 0.78 µg/mL against MRSA strains. nih.gov Certain 2-salicyloylbenzofuran derivatives bearing a carboxylic acid group were also highly potent against MSSA and MRSA, with MICs as low as 0.06–0.12 mM. nih.govnih.gov

Escherichia coli: The activity of benzofuran derivatives against E. coli is variable. While some ester derivatives have shown activity, certain 2-salicyloylbenzofurans displayed weak or no inhibitory effect against this Gram-negative bacterium. nih.govresearchgate.netrsc.org

Bacillus subtilis: Benzofuran derivatives have been tested against B. subtilis, with some compounds showing inhibitory activity. nih.govresearchgate.net

Pseudomonas aeruginosa: The antibacterial spectrum of some 2-arylbenzofurans has been shown to include P. aeruginosa, although specific efficacy data is limited. nih.gov

Streptococcus pyogenes: Phenolic compounds, a class that includes benzofuran-4,6-diol, have been investigated for their activity against S. pyogenes, the primary cause of bacterial pharyngitis. nih.govresearchgate.netnih.gov The specific efficacy of this compound itself against this pathogen requires further detailed investigation.

Table 3: Antibacterial Activity (MIC) of Select Benzofuran Derivatives

| Compound Type | Bacterial Strain | MIC | Reference |

|---|---|---|---|

| Chalcomoracin (2-Arylbenzofuran) | MRSA | 0.78 µg/mL | nih.gov |

| 2-Salicyloylbenzofuran (Derivative 8h) | MSSA | 0.06–0.12 mM | nih.govnih.gov |

Antifungal Efficacy Against Fungal Pathogens

Benzofuran derivatives have also emerged as a significant class of antifungal agents, demonstrating efficacy against various fungal pathogens.

Candida albicans: This opportunistic fungal pathogen is susceptible to several types of benzofuran derivatives. researchgate.netnih.gov Halogenated derivatives of 3-benzofurancarboxylic acid and certain O-alkylamino derivatives of 2-benzofurancarboxylic acids have reported anti-candidal activity. researchgate.net The inhibitory action can be quite specific, with some derivatives targeting essential fungal enzymes. nih.gov

Saccharomyces cerevisiae: While often used as a model organism in research, S. cerevisiae can also be an opportunistic pathogen. nih.gov It is used in screening assays to evaluate the antifungal potential of new compounds, including combinations of azoles with other agents. reviberoammicol.com The specific activity of this compound against S. cerevisiae warrants further investigation.

Molecular Targets and Pathways Involved in Antimicrobial Action

The antimicrobial mechanisms of benzofuran derivatives are diverse and target various cellular components and pathways in both bacteria and fungi.

Enzyme Inhibition: A key antifungal mechanism for certain benzofuran derivatives is the targeted inhibition of essential fungal enzymes. One identified molecular target in Candida albicans is N-myristoyltransferase (CaNmt), an enzyme crucial for fungal viability. nih.gov

Disruption of Ion Homeostasis: Some synthetic benzofuran derivatives exert their fungicidal effects by altering intracellular ion concentrations. Amiodarone, a drug based on the benzofuran ring system, was found to mobilize intracellular calcium (Ca2+), a mechanism thought to be critical to its antifungal activity. sigmaaldrich.com

Membrane Destabilization: For some related quinone derivatives, the antifungal mechanism against C. albicans involves the destabilization and morphological alteration of the fungal cell membrane. frontiersin.org

Broad Bactericidal Mechanisms: In bacteria, some advanced benzofuran derivatives containing disulfide moieties have been shown to possess remarkable antibacterial activity. Proteomic analysis and enzyme activity assays suggest these compounds may act as versatile bactericides, likely affecting multiple cellular targets. nih.gov

Anticancer/Cytotoxic Activity Mechanisms (In Vitro Cell Line Studies)

The anticancer potential of benzofuran derivatives has been a significant area of research, with numerous studies focusing on their cytotoxic effects against various cancer cell lines. These investigations have elucidated the mechanisms through which these compounds inhibit cancer cell growth, primarily through the inhibition of proliferation, induction of programmed cell death (apoptosis), and interference with key cellular signaling pathways.

Derivatives of benzofuran have demonstrated broad-spectrum antiproliferative activity against a panel of human cancer cell lines. The cytotoxic efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cell population.

Studies have shown that various synthetic benzofuran derivatives exhibit potent activity. For instance, certain piperazine-based benzofurans have shown highly selective cytotoxic activity against cell lines including MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HeLa (cervical cancer), with IC50 values often below 10 μM. nih.gov Another piperazine (B1678402) derivative was found to have significant inhibitory activity against A549 and K562 (chronic myelogenous leukemia) cells, with IC50 values of 25.15 μM and 29.66 μM, respectively. nih.gov

Furthermore, halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have been evaluated for their cytotoxicity. semanticscholar.org One such derivative exhibited notable activity against A549 and HepG2 (hepatocellular carcinoma) cells, with IC50 values of 6.3 ± 2.5 μM and 11 ± 3.2 μM, respectively. semanticscholar.org Another derivative showed even more potent effects against HepG2 and A549 cells, with IC50 values of 3.8 ± 0.5 μM and 3.5 ± 0.6 μM. semanticscholar.org Hybrid molecules incorporating the benzofuran scaffold have also been developed, showing promising activity against cell lines such as HePG2, HCT-116 (colorectal carcinoma), MCF-7, and HeLa. nih.gov

Table 1: In Vitro Cytotoxic Activity of Selected Benzofuran Derivatives

| Cell Line | Cancer Type | IC50 (μM) | Compound Class |

|---|---|---|---|

| A549 | Lung Carcinoma | <10 - 25.15 | Piperazine-based benzofurans |

| HeLa | Cervical Cancer | <10 | Piperazine-based benzofurans |

| MCF-7 | Breast Adenocarcinoma | <10 | Piperazine-based benzofurans |

| K562 | Chronic Myelogenous Leukemia | 29.66 | Piperazine-based benzofuran |

| HepG2 | Hepatocellular Carcinoma | 3.8 - 11.0 | Halogenated benzofuran carboxylates |

| A549 | Lung Carcinoma | 3.5 - 6.3 | Halogenated benzofuran carboxylates |

Note: This table is interactive. You can sort and filter the data.

Beyond simply halting proliferation, benzofuran derivatives actively induce cell death in cancer cells through apoptosis, a form of programmed cell death that eliminates damaged or malignant cells. nih.gov This process is often linked to the compound's ability to arrest the cell cycle at specific checkpoints, preventing the cell from progressing through the division process and ultimately triggering apoptotic pathways. mdpi.com

One synthetic benzofuran lignan (B3055560) derivative, referred to as Benfur, was shown to induce apoptosis in p53-positive cells. nih.govkoreascience.kr The mechanism involves an increase in cytoplasmic cytochrome c, cleavage of poly(ADP-ribose) polymerase (PARP), activation of caspases (key executioner enzymes in apoptosis), and an increase in the expression of the pro-apoptotic protein Bax, while decreasing the anti-apoptotic protein Bcl-2. nih.gov

Flow cytometry analysis has revealed that these derivatives can arrest the cell cycle at different phases. For example, Benfur caused Jurkat T-cells to arrest in the G2/M phase in a dose- and time-dependent manner. nih.gov This arrest is associated with increased levels of cell cycle regulatory proteins like p21 and p27. nih.gov In other studies, a novel benzofuran-isatin conjugate was found to induce cell cycle arrest at the G0/G1 phase in HT29 colorectal cancer cells and at the G2/M phase in SW620 metastatic colorectal cancer cells, along with the downregulation of cyclins D1, B1, and A1. The induction of apoptosis by this conjugate was linked to the downregulation of the anti-apoptotic marker Bcl-xl and the upregulation of pro-apoptotic markers Bax and cytochrome c, indicating the involvement of the mitochondria-dependent apoptosis pathway.

The anticancer effects of benzofuran derivatives are also mediated by their ability to modulate critical intracellular signaling pathways that regulate inflammation, cell survival, and proliferation. One of the most significant targets is the nuclear factor kappa B (NF-κB) pathway. NF-κB is a protein complex that plays a pivotal role in the inflammatory response and promotes cell survival; its aberrant activation is a hallmark of many cancers. nih.gov

Studies have demonstrated that benzofuran lignan derivatives can inhibit endotoxin-induced NF-κB activation in both p53-positive and p53-negative cells. nih.govkoreascience.kr This inhibition prevents the nuclear translocation of the p65 subunit of NF-κB and subsequent gene expression. nih.gov While this NF-κB inhibition contributes to the compound's cytotoxic effects, research suggests that the primary mechanism of cell death is predominantly dependent on the p53 tumor suppressor pathway. nih.gov Nonetheless, the ability to dampen NF-κB signaling is a crucial aspect of the anti-tumor activity of these compounds, as chronic inflammation driven by NF-κB is known to contribute to cancer development and progression.

Anti-inflammatory Activity Mechanisms (In Vitro Cellular Models)

In addition to their anticancer properties, benzofuran derivatives possess significant anti-inflammatory activity. This is often investigated in vitro using cellular models, such as murine macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS), which mimics bacterial infection and induces a strong inflammatory response.

Nitric oxide (NO) is a key signaling molecule in the inflammatory process. While it has protective roles at physiological levels, its overproduction by the enzyme inducible nitric oxide synthase (iNOS) during inflammation can lead to tissue damage. Many anti-inflammatory agents work by inhibiting this excessive NO production.

Several benzofuran derivatives have been shown to effectively inhibit NO production in LPS-stimulated RAW 264.7 macrophages. For example, aza-benzofuran compounds isolated from the marine-derived fungus Penicillium crustosum exhibited potent anti-inflammatory activity by inhibiting nitric oxide release, with IC50 values as low as 16.5 μM, without showing significant cytotoxicity. Similarly, fluorinated benzofuran derivatives have demonstrated the ability to suppress LPS-stimulated inflammation by inhibiting the expression of iNOS (also known as NOS2), leading to decreased NO secretion with IC50 values ranging from 2.4 to 5.2 µM. semanticscholar.org This inhibition of NO production is a primary mechanism contributing to the anti-inflammatory profile of the benzofuran scaffold.

The inflammatory response is orchestrated by a variety of pro-inflammatory mediators, including prostaglandin (B15479496) E2 (PGE2) and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). The therapeutic potential of anti-inflammatory compounds often relies on their ability to suppress the production and release of these molecules.

Benzofuran derivatives have proven effective in modulating these key mediators. In studies using LPS-stimulated macrophages, fluorinated benzofuran compounds were shown to decrease the secretion of PGE2 and IL-6, with IC50 values ranging from 1.1 to 20.5 µM for PGE2 and 1.2 to 9.04 µM for IL-6. semanticscholar.org This effect is partly due to the inhibition of cyclooxygenase-2 (COX-2), the enzyme responsible for PGE2 synthesis during inflammation. semanticscholar.org Furthermore, a piperazine/benzofuran hybrid compound, 5d, was found to down-regulate the secretion of TNF-α and IL-6 in LPS-stimulated RAW264.7 cells. nih.gov In vivo studies further confirmed that this compound could reduce the expression of IL-1β, TNF-α, and IL-6, highlighting the potential of benzofuran derivatives to control inflammation by targeting multiple pro-inflammatory pathways. nih.gov

Table 2: Inhibition of Pro-inflammatory Mediators by Benzofuran Derivatives

| Mediator | Model System | IC50 (μM) | Compound Class |

|---|---|---|---|

| Nitric Oxide (NO) | LPS-stimulated RAW 264.7 cells | 2.4 - 17.3 | Fluorinated & Aza-benzofurans |

| Prostaglandin E2 (PGE2) | LPS-stimulated macrophages | 1.1 - 20.5 | Fluorinated benzofurans |

| Interleukin-6 (IL-6) | LPS-stimulated macrophages | 1.2 - 9.04 | Fluorinated benzofurans |

| TNF-α | LPS-stimulated RAW 264.7 cells | Down-regulated | Piperazine/benzofuran hybrid |

| IL-1β | Endotoxemic mice (in vivo) | Reduced expression | Piperazine/benzofuran hybrid |

Note: This table is interactive. You can sort and filter the data.

Regulation of Inflammatory Enzymes (e.g., iNOS and COX-2 Expression)

The anti-inflammatory properties of benzofuran derivatives, including those structurally related to this compound, are partly attributed to their ability to modulate the expression and activity of key inflammatory enzymes. Notably, their influence on inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) has been a subject of investigation. These enzymes are critical mediators of the inflammatory response, with iNOS producing nitric oxide (NO), a signaling molecule involved in inflammation, and COX-2 being responsible for the synthesis of prostaglandins, which are pro-inflammatory lipid compounds.

Recent studies have highlighted the potential of benzofuran derivatives to inhibit the production of nitric oxide. For instance, certain aza-benzofuran compounds have demonstrated the ability to inhibit NO release in lipopolysaccharide (LPS)-stimulated RAW 264.7 mouse macrophages. mdpi.com Specifically, compounds 1 and 4 from a study on benzofuran derivatives from Penicillium crustosum exhibited significant anti-inflammatory activity by inhibiting nitric oxide release with IC50 values of 17.3 and 16.5 μM, respectively, without showing cytotoxicity. mdpi.com This suggests a regulatory effect on the iNOS pathway.

Furthermore, the benzofuran scaffold is considered a promising framework for the development of selective COX-2 inhibitors. nih.govnih.gov The structural similarity of benzofuran to indole, a known pharmacophore with anti-inflammatory activity, has prompted research into benzofuran-based compounds as safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov While many traditional NSAIDs inhibit both COX-1 and COX-2, leading to gastrointestinal side effects, selective COX-2 inhibitors can provide anti-inflammatory relief with a reduced risk of such adverse effects. nih.govnih.gov Research into 2-arylbenzofurans, in particular, has been initiated to explore their potential for selective COX-2 inhibition at a molecular level. nih.gov The anti-inflammatory activity of certain arylalkanoic acid derivatives of benzofuran is primarily attributed to their capacity to inhibit cyclooxygenase, thereby disrupting prostaglandin biosynthesis. pharmatutor.org

A study on heterocyclic/benzofuran hybrids demonstrated that a specific compound, 5d , not only inhibited NO production but also down-regulated the expression of COX-2 in LPS-stimulated RAW264.7 cells. mdpi.com This dual-inhibitory action on both the iNOS and COX-2 pathways underscores the potential of the benzofuran scaffold in developing multi-targeted anti-inflammatory agents. mdpi.com

Upregulation of Anti-inflammatory Enzymes (e.g., Heme Oxygenase (HO)-1)

In addition to downregulating pro-inflammatory enzymes, the therapeutic potential of certain compounds can also be attributed to their ability to upregulate endogenous anti-inflammatory and cytoprotective enzymes. Heme oxygenase-1 (HO-1) is a critical enzyme in this regard. It is an inducible isoform that catalyzes the degradation of heme into carbon monoxide (CO), biliverdin (B22007), and free iron. nih.gov The products of this reaction, particularly CO and biliverdin (which is subsequently converted to bilirubin), have potent anti-inflammatory, antioxidant, and anti-apoptotic properties. nih.gov

The induction of HO-1 is a key cellular defense mechanism against oxidative stress and inflammation. nih.gov A variety of natural compounds have been identified as effective inducers of HO-1, suggesting that this pathway is a viable target for therapeutic intervention in immune-mediated diseases. nih.gov These natural compounds can trigger HO-1 expression through the activation of various transcription factors, which then translocate to the nucleus and promote the transcription of the HO-1 gene. nih.gov

While direct studies on the upregulation of HO-1 by this compound are limited, the broader class of benzofuran derivatives, many of which are natural products, are known for their antioxidant properties. rsc.orgnih.gov This antioxidant activity may be linked, in part, to the induction of cytoprotective enzymes like HO-1. The general anti-inflammatory profile of benzofuran derivatives, as discussed in the previous section, aligns with the known effects of HO-1 induction, which include the suppression of pro-inflammatory cytokines and the promotion of a tolerogenic immune environment. nih.gov Further research is warranted to specifically elucidate the capacity of this compound and its derivatives to induce HO-1 expression and to understand the molecular mechanisms underlying this potential activity.

Structure-Activity Relationship (SAR) Studies for Biological Potency

Impact of Hydroxyl Group Position on Benzofuran Ring on Activity

The position of hydroxyl (-OH) groups on the benzofuran ring is a critical determinant of biological activity. The presence of a phenolic hydroxyl group can significantly modulate the therapeutic properties of these compounds, including their anticancer and antibacterial effects. nih.govnih.gov

For instance, studies on the anticancer activity of benzofuran derivatives have revealed that a phenolic hydroxyl group is crucial for modulating this activity. nih.gov The hydrogen-donating nature of the hydroxyl group is thought to promote favorable interactions with biological targets, thereby inducing cytotoxic properties. nih.govmdpi.com In the context of antibacterial activity, the location of the hydroxyl group has been shown to be of paramount importance. A study on 3-methanone-6-substituted-benzofuran derivatives indicated that a hydroxyl group at the C-6 position was essential for their antibacterial activity against a range of bacterial strains. nih.gov Derivatives where this C-6 hydroxyl group was blocked showed no antibacterial activity, highlighting its indispensable role. nih.gov Conversely, another study found that hydroxyl substituents at the C-3 and C-4 positions resulted in good antibacterial activity, while a hydroxyl group at the C-2 position did not enhance activity. nih.gov This underscores the nuanced and position-dependent influence of hydroxyl substitution on the benzofuran core.

Furthermore, the methylation of hydroxyl groups has been shown to reduce the antimicrobial capabilities of some benzofuran compounds, likely due to a decrease in solubility. nih.gov In the case of antifungal activity, the introduction of hydroxyl groups at the C-6 position of certain benzofuran derivatives was found to decrease their polarity, which may enhance their ability to penetrate fungal cell membranes. mdpi.com

Influence of Substituents and Structural Modifications on Biological Efficacy and Selectivity

Beyond the position of hydroxyl groups, the nature and location of other substituents on the benzofuran scaffold play a pivotal role in determining the biological efficacy and selectivity of these compounds. Modifications at various positions of the benzofuran ring can lead to derivatives with enhanced potency and a more targeted therapeutic profile.

Preliminary SAR studies have indicated that an ester group at the C-2 position is a key site for the cytotoxic activity of benzofuran compounds. rsc.orgnih.gov The introduction of heterocyclic substitutions at this position can also influence cytotoxicity. rsc.orgnih.gov Additionally, substituents on a phenyl group at the C-2 position, as well as halogen and amino groups at the C-5 position, are closely related to the antibacterial activity of benzofurans. rsc.orgnih.gov

The introduction of halogen atoms, such as bromine, into the benzofuran molecule has been shown to increase the cytotoxic potential against both normal and cancer cells. mdpi.com However, the position of the halogen is a critical determinant of its effect on biological activity. nih.gov For example, a bromine atom attached to a methyl group at the C-3 position of the benzofuran ring resulted in remarkable cytotoxic activity against certain leukemia cell lines without being toxic to normal cells. nih.gov In some cases, halogen substituents have been shown to have no antibacterial activity, which contrasts with observations for some natural benzofuran products. nih.gov

Other structural modifications, such as the incorporation of a 3,4,5-trimethoxybenzoyl group at the C-2 position, have been identified as significant for the antiproliferative activity of certain benzofuran derivatives. nih.gov The presence of a methyl group at C-3 and a methoxy (B1213986) group at C-6 has been shown to confer greater potency compared to unsubstituted or other methoxy-substituted analogues. nih.gov The strategic placement of substituents can also influence the selectivity of these compounds for their biological targets, which is crucial for minimizing off-target effects and enhancing therapeutic efficacy. nih.govmdpi.com

Role of Planarity and Steric Hindrance in Bioactivity

The three-dimensional conformation of benzofuran derivatives, including their planarity and the presence of sterically bulky groups, can significantly impact their biological activity. These steric factors can influence how a molecule interacts with its biological target, affecting binding affinity and subsequent biological response.

The benzofuran ring system itself is planar, which can facilitate stacking interactions with aromatic residues in the active sites of enzymes or receptors. However, the introduction of bulky substituents can disrupt this planarity or introduce steric hindrance, which may either enhance or diminish biological activity depending on the specific target.

For example, in the design of hybrid molecules combining sterically hindered phenols with benzofuroxan (B160326) fragments, the steric protection provided by two tert-butyl groups on the phenol's hydroxyl group renders it unreactive under certain reaction conditions. nih.gov This allows for selective reactions at other positions of the molecule. nih.gov While this example pertains to a hybrid system, it illustrates the principle that steric hindrance can be strategically employed in drug design to control reactivity and selectivity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 2-Benzofuran-4,6-diol and its derivatives?

- Answer : Synthesis typically involves multi-step reactions, such as condensation of substituted benzofuran precursors with diol-forming agents. For example, highlights the use of refluxing carbohydrazide with isatin derivatives to form benzofuran intermediates, followed by functionalization. Key steps include spectral validation (FTIR, ¹H NMR) to confirm regioselectivity and purity . Alternative routes may employ Suzuki-Miyaura coupling (as seen in for benzofuran derivatives) to introduce substituents while preserving the diol structure .

Q. How can researchers address discrepancies in spectral data (e.g., NMR, FTIR) during characterization?

- Answer : Contradictions often arise from solvent effects, tautomerism, or impurities. For instance, emphasizes cross-validation using elemental analysis and mass spectrometry to resolve ambiguities. If NMR signals for hydroxyl groups (4,6-diol) are split or absent, deuterated solvents like DMSO-d₆ can stabilize hydrogen bonding and improve resolution . For FTIR, baseline correction and comparison with computational spectra (DFT) are recommended .

Q. What are the stability considerations for this compound under experimental conditions?

- Answer : The compound is sensitive to oxidation due to its phenolic hydroxyl groups. Storage under inert gas (N₂/Ar) at −20°C in amber vials is advised. notes that degradation pathways (e.g., enzymatic breakdown by Novosphingobium panipatense) can occur in aqueous media, requiring pH stabilization (pH 6–7) and avoidance of transition-metal catalysts .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound derivatives?

- Answer : SAR studies require combinatorial synthesis and in silico modeling. demonstrates the use of molecular docking to predict interactions with target proteins (e.g., anti-inflammatory agents). For example, substituting the benzofuran core with electron-withdrawing groups (e.g., nitro, chloro) enhances binding affinity to cyclooxygenase-2 (COX-2), validated via IC₅₀ assays . High-throughput screening (HTS) coupled with HPLC-MS can prioritize derivatives for in vivo testing .

Q. What experimental strategies resolve contradictory bioactivity data in antimicrobial assays?

- Answer : Discrepancies may stem from bacterial strain variability or assay conditions. recommends standardizing protocols using CLSI guidelines (Clinical and Laboratory Standards Institute), including MIC (minimum inhibitory concentration) determination via broth microdilution. For fungal assays, adjusting inoculum size (e.g., 1–5 × 10³ CFU/mL) and using positive controls (e.g., fluconazole) improves reproducibility . Conflicting results should be re-evaluated with time-kill kinetic studies .

Q. How can researchers optimize the regioselectivity of functionalization at the 4,6-diol positions?

- Answer : Protecting group strategies are critical. For example, suggests using silyl ethers (e.g., TBDMS) to block one hydroxyl group while modifying the other. Alternatively, enzymatic catalysis (lipases or oxidoreductases) can achieve asymmetric derivatization. Computational tools (e.g., DFT for transition-state modeling) guide solvent and catalyst selection (e.g., Pd/C for hydrogenolysis) .

Analytical and Mechanistic Challenges

Q. What advanced techniques are used to study oxidative degradation pathways of this compound?

- Answer : LC-QTOF-MS combined with stable isotope labeling (e.g., ¹⁸O₂ tracing) identifies degradation intermediates like quinones or dimerized products. highlights GC-MS for detecting volatile breakdown products (e.g., farnesal) in microbial degradation studies . Electron paramagnetic resonance (EPR) can detect radical intermediates during photodegradation .

Q. How do solvent polarity and pH affect the compound’s spectroscopic properties?

- Answer : In polar aprotic solvents (e.g., DMF), intramolecular hydrogen bonding between 4,6-diol groups reduces proton exchange, sharpening NMR signals. Under acidic conditions (pH < 5), protonation of hydroxyl groups shifts UV-Vis absorption maxima (λmax) by ~20 nm, as observed in for similar phenolic compounds . Adjusting pH during HPLC (e.g., using 0.1% formic acid) improves peak symmetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.